molecular formula C7H9N3O4 B2881782 methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1002033-59-1

methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2881782
CAS No.: 1002033-59-1
M. Wt: 199.166
InChI Key: ZJGCBZXUUGXSOD-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate (CAS 1002033-59-1) is a valuable nitropyrazole derivative with a molecular formula of C7H9N3O4 and a molecular weight of 199.16 g/mol . This compound serves as a key synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring a nitro electron-withdrawing group on the pyrazole ring and an ester-functionalized propanoate linker, makes it a versatile precursor for the synthesis of more complex heterocyclic systems. Recent research highlights the application of such nitro-pyrazole intermediates in the development of novel antimicrobial agents and in the efficient synthesis of complex fused heterocycles like pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones, which are of significant interest for biological screening . The compound should be stored according to the supplier's recommendations, and proper safety precautions must be followed during handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-(3-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-14-7(11)3-5-9-4-2-6(8-9)10(12)13/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGCBZXUUGXSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate typically involves the nitration of a pyrazole derivative followed by esterification. One common method involves the reaction of 3-nitropyrazole with methyl acrylate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Key analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Position/Type Molecular Weight Key Properties/Applications Reference
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 4-iodo 322.06 (C7H9IN2O2) High purity (97%); used in drug synthesis
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 3-nitro, 5-methyl, 2-methyl 257.23 (C9H13N3O4) Explored in agrochemical intermediates
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride 3-amino, 5-methyl 230.19 (C8H12ClN3O2) Bioactive precursor (95% purity)
Methyl 3-(2-phenyl-6-trichloromethylpyrimidin-4-yl)propanoate Pyrimidine core with trichloromethyl 367.63 (C14H12Cl3N3O2) High-yield synthesis (72%); materials science applications
Key Observations:
  • Electron-withdrawing vs. electron-donating groups: The 3-nitro group enhances electrophilic substitution reactivity compared to 3-amino analogs, which are nucleophilic .
  • Hybrid systems : Pyrazole-pyrimidine hybrids (e.g., compounds from ) exhibit enhanced thermal stability and diverse applications in catalysis.

Physicochemical Properties

  • Hydrogen-bonding capacity : The nitro group participates in C–H···O interactions, while ester carbonyls engage in N–H···O bonds, influencing crystal packing .
  • Solubility: Propanoate esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor aqueous solubility .

Biological Activity

Methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O3C_8H_10N_4O_3. The compound features a propanoate backbone with a nitro-substituted pyrazole moiety, which contributes to its unique chemical properties and biological activities.

Property Details
Molecular FormulaC8H10N4O3C_8H_{10}N_4O_3
Molecular Weight198.19 g/mol
Functional GroupsNitro, Ester
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with various enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding : The pyrazole ring may engage in hydrogen bonding and π-π interactions with biological receptors, influencing their activity.
  • Hydrolysis : The ester functional group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of pyrazole compounds possess antimicrobial properties against various bacterial strains. For instance, certain derivatives demonstrated effectiveness against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies indicated that it could induce apoptosis in cancer cell lines, showing cytotoxicity comparable to standard chemotherapeutic agents .

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory activities. For example, certain derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

Case Studies

  • Antimicrobial Activity : A study conducted by Burguete et al. demonstrated that pyrazole derivatives, including those similar to this compound, exhibited promising antimicrobial effects against multiple bacterial strains. The compounds were tested using the ALAMAR radiometric system, revealing significant inhibition rates compared to standard antibiotics .
  • Anticancer Research : In a recent study focusing on the anticancer properties of pyrazole derivatives, this compound was shown to induce apoptosis in FaDu hypopharyngeal tumor cells. The results indicated that this compound could serve as a potential lead for developing new anticancer agents .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Pyrazole Derivative : Starting from 3-amino-pyrazole, nitration is performed using concentrated nitric acid.
  • Esterification : The resulting nitropyrazole is then reacted with propanoic acid or its derivatives under acidic conditions to form the ester.

This synthetic route highlights the versatility of pyrazole chemistry in producing biologically active compounds.

Q & A

Q. What are the optimized synthetic routes for methyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nitration of pyrazole derivatives followed by esterification. A common approach reacts 3-nitropyrazole with methyl acrylate in the presence of a base (e.g., sodium hydride) under reflux conditions . Key parameters include:

  • Temperature : Reflux (~80–100°C) ensures sufficient energy for nucleophilic substitution.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.
  • Catalysts : Bases like NaH promote deprotonation of the pyrazole nitrogen, facilitating alkylation.
    Yield optimization requires monitoring by TLC or HPLC to isolate intermediates and minimize side reactions (e.g., over-alkylation). Purity >95% is achievable via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • 1H NMR : Key signals include the ester methyl group (~3.7 ppm, singlet) and pyrazole protons (8.1–8.3 ppm for nitro-substituted pyrazole) .
  • 13C NMR : The ester carbonyl appears at ~170 ppm, while the nitro group deshields adjacent carbons (~140–150 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 199.16 (C₇H₉N₃O₄) confirms molecular weight .
    Impurities (e.g., unreacted starting materials) are detectable via discrepancies in integration ratios or unexpected peaks.

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., cyclooxygenase-2 inhibition) to assess anti-inflammatory potential .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
    Note: Solubility in DMSO/PBS must be optimized to avoid false negatives.

Advanced Research Questions

Q. How does the nitro group’s electronic and steric effects influence regioselectivity in subsequent reactions (e.g., reduction, substitution)?

Methodological Answer: The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the pyrazole’s 4-position. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties and enabling further functionalization (e.g., amide coupling) .
  • Nucleophilic Substitution : The nitro group’s steric hindrance slows substitution at the 3-position, favoring reactions at the 1- or 5-positions. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) quantify these effects .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates nitro group’s charge distribution and HOMO/LUMO energy gaps to predict reactivity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2). The nitro group’s dipole may form hydrogen bonds with active-site residues (e.g., Arg120) .
    Validation requires correlating computational results with experimental IC₅₀ values from enzyme assays.

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Contradictions often arise from differences in:

  • Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer) affect compound stability .
  • Cell Line Variability : Genetic differences in metabolic enzymes (e.g., cytochrome P450) alter compound metabolism .
    Resolution Strategies :

Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

Use isogenic cell lines to control for genetic variability.

Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Key Research Challenges

  • Synthetic Scalability : Multi-step synthesis complicates large-scale production; continuous flow reactors may improve efficiency .
  • Biological Selectivity : Off-target effects (e.g., cytotoxicity) require structure-activity relationship (SAR) studies to optimize the pyrazole scaffold .

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